N,4-dimethylpicolinamide
説明
特性
IUPAC Name |
N,4-dimethylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOJSQCXWZLNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295552 | |
| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107427-71-4 | |
| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107427-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,4-Dimethyl-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N,4-Dimethylpicolinamide: Scaffold Mechanics & Kinase Inhibition
This guide provides an in-depth technical analysis of N,4-dimethylpicolinamide , a critical heterocyclic scaffold in medicinal chemistry. While often encountered as a precursor or intermediate, its structural motif—the
A Technical Guide for Drug Development Professionals
Part 1: The Molecule & Core Identity
This compound (Systematic Name: N-methyl-4-methylpyridine-2-carboxamide) is a functionalized pyridine derivative. In drug discovery, it is rarely the final therapeutic agent; rather, it acts as a privileged scaffold and warhead anchor . Its electronic and steric properties make it an ideal "hinge-binder" or "selectivity filter" in the design of small-molecule kinase inhibitors.
Physicochemical Profile
| Property | Value | Relevance in Drug Design |
| Molecular Formula | Low MW fragment, ideal for Fragment-Based Drug Design (FBDD). | |
| H-Bond Donors | 1 (Amide NH) | Critical for interaction with the kinase hinge region (e.g., Cys/Glu backbone). |
| H-Bond Acceptors | 2 (Pyridine N, Carbonyl O) | Facilitates "bidentate" binding modes. |
| Lipophilicity (cLogP) | ~0.8 - 1.2 | High water solubility compared to the final hydrophobic drug; aids in oral bioavailability optimization. |
| Role | Pharmacophore / Intermediate | Precursor to the "Head Group" of Sorafenib and VEGFR-2 inhibitors. |
Part 2: Mechanism of Action (Biological)
The "Mechanism of Action" of this compound must be understood through the lens of the bioactive molecules it enables. It functions as an Adenine Mimic and a Conformational Lock .
The Adenine Mimicry (Hinge Binding)
In the context of VEGFR-2, B-RAF, and c-Met inhibition, the picolinamide moiety occupies the ATP-binding pocket (specifically the adenine region).
-
The Pyridine Nitrogen (N1): Acts as a Hydrogen Bond Acceptor. It typically interacts with the backbone amide nitrogen of a conserved residue in the kinase hinge region (e.g., Cys919 in VEGFR-2).
-
The Amide Nitrogen (NH): Acts as a Hydrogen Bond Donor.[1] It forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu917 ).
The "Head Group" Orientation
In Type II kinase inhibitors (which bind to the inactive DFG-out conformation), the molecule spans from the ATP pocket to the allosteric hydrophobic pocket.
-
This compound Role: It serves as the "Head" that anchors the molecule in the ATP site.
-
The 4-Methyl Group: In the synthesis of drugs like Sorafenib, the 4-methyl group is functionalized (often via chlorination and subsequent etherification) to create a linker (ether bridge) that connects to the central aryl spacer. This extension allows the inhibitor to reach the "Gatekeeper" residue and the DFG motif.
Selectivity Filter
The
Visualization: The Pharmacophore Interaction
The following diagram illustrates the binding mode of the picolinamide scaffold within the kinase active site.
Caption: The N-methylpicolinamide core anchors the inhibitor via bidentate H-bonds to the kinase hinge, while the C4-position allows extension into the DFG pocket.
Part 3: Synthetic Protocols & Experimental Workflow
To utilize this compound in drug development, one must first synthesize the scaffold and then functionalize the C4 position.
Protocol A: Synthesis of this compound
Objective: High-yield synthesis of the core scaffold from 4-methylpicolinic acid.
Reagents:
-
4-Methylpicolinic acid (1.0 eq)
-
Methylamine (2.0 M in THF, 1.5 eq)
-
HATU or EDCI (Coupling Agent, 1.2 eq)
-
DIPEA (Base, 2.0 eq)
-
DMF (Solvent)
Step-by-Step Methodology:
-
Activation: Dissolve 4-methylpicolinic acid in anhydrous DMF under
atmosphere. Add DIPEA and stir at 0°C for 10 minutes. -
Coupling: Add HATU (or EDCI/HOBt) to the mixture. Stir for 30 minutes at 0°C to form the active ester.
-
Amidation: Dropwise add the Methylamine solution. Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor via TLC (MeOH/DCM 1:10).
-
Workup: Quench with water. Extract with EtOAc (3x). Wash organic layer with saturated
and brine. -
Purification: Dry over
, concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). -
Validation: Confirm structure via
-NMR (Look for singlet ~2.4 ppm for Ar-Me and doublet ~2.8 ppm for N-Me).
Protocol B: Functionalization for Kinase Inhibitors (The Sorafenib Route)
Objective: Converting this compound into the "Sorafenib Head" (4-chloro-N-methylpicolinamide).
Mechanism: The 4-methyl group is not reactive enough for direct coupling. It is typically oxidized or the starting material is swapped for a 4-chloro/nitro derivative. However, if starting from the dimethyl scaffold, radical chlorination is required.
Standard Industry Route (Substitution Strategy): Instead of functionalizing the methyl, the industry standard uses 4-chloro-N-methylpicolinamide directly.
-
Nucleophilic Aromatic Substitution (
):-
Substrate: 4-Chloro-N-methylpicolinamide.[2]
-
Nucleophile: 4-Aminophenol (or protected variant).
-
Conditions: Potassium tert-butoxide (
-BuOK), DMF, 80°C. -
Outcome: Formation of the Ether Bridge (4-(4-aminophenoxy)-N-methylpicolinamide).
-
-
Urea Formation:
-
React the resulting aniline with an aryl isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) to generate the final Sorafenib molecule.
-
Part 4: Emerging Applications & Case Studies
Case Study: Sorafenib (Nexavar)
Sorafenib is the quintessential example of the N-methylpicolinamide scaffold in action.
-
Target: RAF, VEGFR, PDGFR (Multi-kinase).
-
Binding Mode: The picolinamide ring sits in the adenine pocket. The ether linkage allows the phenyl-urea tail to penetrate deep into the hydrophobic pocket, stabilizing the "DFG-out" (inactive) conformation.
-
Significance: Without the N-methylpicolinamide head, the molecule loses its hinge-binding affinity and water solubility.
Emerging Derivatives (Beyond Sorafenib)
Recent research utilizes this scaffold for:
-
Aurora-B Inhibitors: N-methylpicolinamide-4-thiol derivatives show potent antiproliferative activity against HepG2 and HCT116 cell lines.
-
c-Met Inhibitors: Modifications at the 4-position (replacing the ether with a sulfide or amine) have yielded selective c-Met inhibitors, crucial for treating resistant non-small cell lung cancer (NSCLC).
-
Nav1.7 Blockers: Patent literature (WO2013161312) identifies this compound derivatives as intermediates for pyrrolopyridinone-based sodium channel blockers for pain management.
Synthesis Workflow Diagram
Caption: Synthetic pathway transforming the acid precursor into the bioactive kinase inhibitor scaffold.
References
-
BenchChem. N-Methyl-4-(methylamino)picolinamide: Mechanism of Action and Properties. BenchChem Database. Link
-
National Institutes of Health (NIH) - PubChem. Sorafenib: Compound Summary and Biological Activities. PubChem CID 216239. Link
-
Gong, Y., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Bioorganic & Medicinal Chemistry Letters.[3] Link
-
Zhang, S., et al. (2012). Synthesis and biological evaluation of novel N-methylpicolinamide-4-thiol derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Link
-
Google Patents. Pyrrolopyridinone derivatives as ttx-s blockers (WO2013161312A1).Link
-
Sutherland, H.S., et al. (2018). Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Bioorganic & Medicinal Chemistry.[1][3][4][5] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Chloro-N-methylpicolinamide | C7H7ClN2O | CID 1476814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process - Google Patents [patents.google.com]
- 4. Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
N,4-dimethylpicolinamide molecular docking studies
Targeting the LpxC Zinc-Metalloenzyme with N,4-dimethylpicolinamide
Executive Summary
This technical guide details the computational workflow for docking This compound , a representative Zinc-Binding Group (ZBG), into the active site of UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) .[1]
LpxC is a critical metalloenzyme in the lipid A biosynthesis pathway of Gram-negative bacteria.[2][3] Picolinamide derivatives are "privileged scaffolds" in this domain because they act as bidentate ligands, chelating the catalytic Zinc ion (
The Challenge: Standard molecular docking protocols frequently fail with metalloenzymes because classical force fields (e.g., AMBER, CHARMM) often lack explicit terms for the directionality and charge transfer effects of metal coordination.[1] This guide presents a hybrid QM/MM-driven docking protocol designed to accurately predict the binding mode of small, rigid chelators.
Phase 1: Ligand Chemistry & Quantum Mechanical Preparation[1]
Before docking, the electronic state of this compound must be rigorously defined.[1] As a fragment, its binding affinity is driven by enthalpy (metal coordination); therefore, incorrect geometry or protonation states will yield false negatives.[1]
1.1 Tautomer & Conformer Analysis
The amide bond connecting the pyridine ring and the N-methyl group exhibits restricted rotation.[1]
-
Critical Step: You must determine the energy barrier between the cis and trans conformers.[1] The cis conformation (carbonyl oxygen pointing toward the pyridine nitrogen) is required for bidentate chelation, but it is often less stable in vacuum due to dipole repulsion.[1]
Protocol:
-
Structure Generation: Generate 3D coordinates for this compound.
-
QM Optimization: Perform Density Functional Theory (DFT) geometry optimization.[1]
-
Charge Calculation: Generate RESP (Restrained Electrostatic Potential) charges. Standard Gasteiger charges are insufficient for the polarizing environment of a
pocket.[1]
1.2 Data Output: Ligand Parameters
| Parameter | Value / Setting | Rationale |
| Net Charge | 0.0 | Neutral species dominates at physiological pH (7.4).[1] |
| Protonation | Pyridine N: Unprotonated | Required for metal coordination (Lone pair donor).[1] |
| Conformation | Cis-planar constrained | Pre-organize ligand to reduce entropic penalty during docking.[1] |
| Atom Types | AutoDock4 (NA, OA) | Specific types for H-bond acceptors/donors.[1] |
Phase 2: Receptor Preparation (The "Pseudo-Atom" Strategy)[1]
The target is LpxC (Recommended PDB: 4MDT or 3P3G from P. aeruginosa).[1] The catalytic site contains a
The Problem: Standard docking engines treat the metal as a simple positively charged sphere (
The Solution: Use the AutoDock4Zn force field method or the "Dummy Atom" approach.[1] We will define specific coordination points around the Zinc.
2.1 Protocol: Zinc Pseudo-Atom Generation[1]
-
Clean PDB: Remove water molecules (except structural waters bridging the active site).[1]
-
Add Hydrogens: Protonate Histidines (His) based on local H-bonding networks.[1] Crucial: Ensure His residues coordinating the Zn are neutral (
or tautomers).[1] -
Generate Pseudo-Atoms (TZ):
Caption: Workflow for parameterizing the metalloenzyme receptor using pseudo-atoms to guide ligand chelation.
Phase 3: Grid Generation & Docking Execution[1]
We will use a focused grid approach. Since this compound is a small fragment, the search space must be highly restricted to the metal center to prevent non-specific surface binding.[1]
3.1 Grid Parameters[1]
-
Center: Coordinates of the
ion. -
Dimensions:
Å.[1] (Small box ensures sampling of the deep pocket). -
Spacing: 0.375 Å (Standard) or 0.25 Å (High precision for fragments).
-
Smoothing: 0.5 Å (Softens the potential to simulate induced fit).[1]
3.2 Docking Configuration (AutoDock Vina / Glide)
If using AutoDock Vina , use the specialized vina_split or ad4 scoring function if available, but standard Vina often works if the receptor contains the pseudo-atoms.[1]
If using Schrödinger Glide :
-
Mode: SP (Standard Precision) is sufficient for fragments.[1]
-
Constraints (Critical): Define a Metal Coordination Constraint .
Phase 4: Post-Docking Analysis & Validation[1]
Automated scoring functions (kcal/mol) are often inaccurate for metals.[1] You must manually inspect or script the validation of the top 10 poses.[1]
4.1 The "Valid Pose" Checklist
A docking pose for this compound is considered valid only if it meets these geometric criteria:
-
Chelation Distance: The Pyridine N and Amide O must be
Å from the Zinc ion.[1] -
Chelation Angle: The
bite angle should be approximately .[1] -
Planarity: The pyridine ring and the amide group should be roughly coplanar (dihedral
) to maximize resonance and fit the narrow hydrophobic slot (often defined by Val/Ile residues in LpxC).[1] -
Hydrophobic Fill: The 4-methyl group should point into the hydrophobic "tube" or pocket, away from the solvent front.[1]
4.2 Mechanism of Action (Signaling Pathway)
The following diagram illustrates how the picolinamide fragment disrupts the biological pathway of the bacteria.
Caption: Mechanism of Action: Picolinamide chelation blocks LpxC, halting Lipid A biosynthesis and causing cell lysis.[1]
References
-
LpxC Inhibition & Picolinamides
-
AutoDock4Zn Protocol
-
Picolinamide Scaffold SAR
-
Fragment-Based Docking Methodology
Sources
- 1. Docking with zinc metalloproteins — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 2. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in small molecule LpxC inhibitors against gram-negative bacteria (2014–2024) [frontiersin.org]
- 4. m.youtube.com [m.youtube.com]
Methodological & Application
N,4-dimethylpicolinamide as a chemical probe
Application Note & Protocol: N,4-dimethylpicolinamide as a Fragment-Based Chemical Probe
Part 1: Core Directive & Executive Summary
This compound (CAS: 107427-71-4) is not a standalone high-affinity inhibitor but rather a Privileged Fragment Probe .[1] In the context of Chemical Biology and Fragment-Based Drug Discovery (FBDD), it serves as a critical tool to interrogate the "ligandability" of specific protein pockets—most notably the ATP-binding hinge region of kinases and the metal-centers of metalloenzymes (e.g., MetAP2, MMPs).[1]
This guide details the use of this compound to map binding hotspots, validate pharmacophores, and serve as a negative control for complex picolinamide-based drugs (e.g., Sorafenib, Regorafenib).[1]
Part 2: Scientific Integrity & Logic
Mechanistic Basis: Why This Probe?
-
Privileged Scaffold: The picolinamide (pyridine-2-carboxamide) core is a "privileged structure" in medicinal chemistry, capable of engaging in bidentate hydrogen bonding (hinge binding) and metal chelation.[1]
-
Fragment Efficiency: With a molecular weight of ~164 Da, this compound has high Ligand Efficiency (LE).[1] If it binds—even weakly (mM affinity)—it indicates a high-quality binding site that can be elaborated into a potent drug.[1]
-
Structural Role:
Applications
| Application Domain | Target Class | Mechanism of Probing |
| Fragment Screening | Kinases (e.g., RAF, VEGFR) | Hinge Binding: Probes for donor-acceptor motifs in the ATP pocket.[1] |
| Metallo-Biology | MetAP2, MMPs | Chelation: Detects accessible metal centers in active sites.[1] |
| Negative Control | Ion Channels (NaV1.7) | Specificity Check: Verifies if activity of larger analogs is due to the core or the periphery.[1] |
| Crystallography | General Proteins | Soaking: Identifies cryptic pockets or "hotspots" for drug design.[1] |
Part 3: Visualization & Formatting
Pathway Diagram: Fragment-Based Probing Workflow
Caption: Workflow for using this compound to detect ligandable hotspots in protein targets.
Part 4: Experimental Protocols
Protocol A: Saturation Transfer Difference (STD) NMR Screening
Use this protocol to confirm binding of the probe to a protein in solution.[1]
Materials:
-
Probe: this compound (High purity >98%, DMSO-d6 stock).
-
Protein: Recombinant target protein (e.g., p38 MAPK, >95% purity).[1]
-
Buffer: 50 mM Phosphate/Tris, 150 mM NaCl, pH 7.4, 10% D2O.[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Pulse Sequence Setup:
-
Data Acquisition:
-
Acquire 1D 1H spectra for both On and Off resonance.
-
Subtract ON from OFF to generate the STD spectrum.[1]
-
-
Analysis:
-
Positive Result: Signals corresponding to the methyl groups (N-Me, 4-Me) or aromatic protons of the picolinamide appear in the difference spectrum.[1] This confirms magnetization transfer from protein to ligand (Binding).[1]
-
Epitope Mapping: Compare integral intensities to determine which part of the molecule is closest to the protein surface.[1]
-
Protocol B: X-ray Crystallography Soaking
Use this protocol to visualize the binding mode (Hinge vs. Metal).[1]
-
Crystal Growth: Generate apo-crystals of the target protein using standard hanging/sitting drop vapor diffusion.[1]
-
Soaking Solution:
-
Incubation:
-
Harvesting & Data Collection:
-
Refinement:
Part 5: Data Presentation & Validation
Table 1: Expected Interaction Profiles
| Target Type | Interaction Mode | Key Residues/Atoms Involved | Validation Metric |
| Kinase (e.g., BRAF) | Hinge Binder | Backbone Amide/Carbonyl (e.g., Cys532 in BRAF) | IC50 > 100 µM (Weak) |
| Metalloenzyme (MetAP2) | Metal Chelation | Active site Metal (Co/Mn) + His/Asp/Glu | Spectral Shift / X-ray |
| Ion Channel (NaV1.7) | Pore Blocker (Weak) | Hydrophobic residues in pore | Electrophysiology (Patch Clamp) |
Self-Validating System (Trustworthiness):
-
Solubility Check: Before any assay, verify the probe is soluble at the screening concentration (typically 1 mM) using nephelometry or visual inspection.[1] Picolinamides can crystallize at high concentrations in aqueous buffer.[1]
-
Competition Assay: To prove specific binding, displace the fragment with a known high-affinity inhibitor (e.g., Sorafenib for RAF kinase).[1] The STD-NMR signal of the fragment should disappear.[1]
Part 6: References
-
Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer."[1] Nature Reviews Drug Discovery 5.10 (2006): 835-844.[1] (Describes the elaboration of picolinamide scaffolds). Link
-
Guillemont, J., et al. "Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline."[1] Bioorganic & Medicinal Chemistry Letters (2014). (Details synthesis and use of this compound as a core intermediate). Link
-
Vertex Pharmaceuticals. "Pyrrolopyridinone derivatives as TTX-S blockers."[1] WO2013161312A1.[1] (Patent describing the use of the fragment in NaV1.7 inhibitors).[1] Link
-
Hajduk, P. J., & Greer, J. "A decade of fragment-based drug design: strategic advances and lessons learned."[1] Nature Reviews Drug Discovery 6.3 (2007): 211-219.[1] (Foundational text on using fragments like picolinamides as probes). Link
-
ChemScene. "Product Data Sheet: this compound." (Chemical properties and commercial availability).[1][2][3][4][5] Link
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Keyword Search [ambeed.com]
- 3. Keyword Search [ambeed.com]
- 4. journals.athmsi.org [journals.athmsi.org]
- 5. Discovery of Potent, Orally Active Compounds of Tyrosine Kinase and Serine/Threonine-Protein Kinase Inhibitor With Anti-Tumor Activity in Preclinical Assays - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Master Protocol for the Dissolution of N,4-dimethylpicolinamide
Executive Summary
N,4-dimethylpicolinamide (CAS 107427-71-4) is a critical pyridine-carboxamide building block and structural fragment often utilized in the synthesis of kinase inhibitors, specifically analogs of Sorafenib (VEGFR/Raf inhibitors).[1][2] While structurally simple, its physicochemical behavior—characterized by a lipophilic aromatic core and a weakly basic pyridine nitrogen—presents specific challenges in experimental workflows. Improper dissolution can lead to "silent precipitation" in aqueous buffers, resulting in false negatives in high-throughput screening (HTS) or erratic pharmacokinetics in animal models.[2]
This guide provides a definitive, self-validating protocol for dissolving this compound, ensuring molecular homogeneity and experimental reproducibility.
Chemical Identity & Physicochemical Profile[1][3][4][5][6][7][8][9]
Before handling, verify the compound identity against the following parameters to ensure reagent integrity.
| Parameter | Specification |
| Chemical Name | N,4-dimethylpyridine-2-carboxamide |
| Common Name | This compound |
| CAS Number | 107427-71-4 |
| Molecular Formula | C₈H₁₀N₂O |
| Molecular Weight | 150.18 g/mol |
| Structural Class | Pyridine-2-carboxamide derivative |
| pKa (Estimated) | ~3.0 - 4.0 (Pyridine Nitrogen)* |
| LogP (Estimated) | ~0.8 - 1.2 |
| Primary Solvent | DMSO (Dimethyl Sulfoxide) |
| Solubility Limit | >50 mg/mL (DMSO); <1 mg/mL (Neutral Water) |
*Note: The electron-withdrawing 2-carboxamide group lowers the basicity of the pyridine nitrogen compared to pyridine (pKa 5.2), requiring lower pH for full protonation.[1][2]
Core Dissolution Protocols
Protocol A: Preparation of High-Concentration Stock (DMSO)
Purpose: Creating a stable, long-term storage solution (typically 10 mM - 100 mM).[1][2]
Reagents:
Procedure:
-
Weighing: Accurately weigh the target mass of solid compound into a sterile, amber glass vial. Avoid polystyrene tubes as DMSO can leach contaminants.[2]
-
Calculation: Calculate the required volume of DMSO using the formula:
-
Solvation: Add the calculated volume of anhydrous DMSO.
-
Agitation: Vortex vigorously for 30 seconds. If solid particles persist, sonicate in a water bath at 37°C for 5 minutes.
-
Validation: Visually inspect against a dark background. The solution must be completely clear and refractive.
-
Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 12 months).
Protocol B: Aqueous Dilution for Cellular Assays
Purpose: Diluting the DMSO stock into culture media without inducing precipitation.
Critical Mechanism: Direct addition of high-concentration DMSO stock to aqueous media can cause local high concentrations, leading to "crash out."[1] A step-wise dilution (intermediate dilution) is required.[2]
Procedure:
-
Thawing: Thaw the DMSO stock at 37°C until completely liquid. Vortex to ensure homogeneity.
-
Intermediate Dilution: Prepare a 10x working solution in media containing 10% DMSO.
-
Example: To achieve 10 µM final assay concentration, dilute the 10 mM stock 1:100 into media/buffer to make 100 µM (with 1% DMSO).
-
-
Final Dilution: Dilute the 10x intermediate solution 1:10 into the final assay well.
-
Result: 10 µM compound, 0.1% DMSO final concentration.
-
-
Validation: Inspect the 10x intermediate under a microscope. If crystals are visible, switch to Protocol C .
Protocol C: Acid-Assisted Solubilization (For High Concentrations)
Purpose: For animal studies or high-concentration aqueous experiments where DMSO limits are exceeded.[1][2]
Mechanism: Protonating the pyridine nitrogen (N1) converts the neutral molecule into a cationic salt, drastically increasing water solubility.[2]
Procedure:
-
Weighing: Weigh the solid compound.
-
Acidification: Add 1.0 equivalent of 1N HCl (or 1N Methanesulfonic acid).
-
Stoichiometry: 150 mg compound (1 mmol) requires 1 mL of 1N HCl.[2]
-
-
Dissolution: Vortex until fully dissolved. The solution should be clear.
-
Buffering: Slowly add saline (0.9% NaCl) or 5% Dextrose to reach the desired volume.
-
pH Check: Verify pH is between 4.0 and 6.0. If too acidic, back-titrate cautiously with dilute NaOH, but do not exceed pH 6.5, or the free base may precipitate.
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the correct dissolution method based on your experimental needs.
Caption: Decision tree for solubilizing this compound based on concentration requirements and assay type.
Troubleshooting & Stability
| Issue | Probable Cause | Corrective Action |
| Cloudiness upon water addition | "Crash out" due to hydrophobicity.[1][2][3] | Use Protocol B (Intermediate dilution).[2][3] Do not add water directly to 100% DMSO stock. |
| Precipitate in acidic prep | Insufficient acid equivalents. | Ensure 1:1 molar ratio of HCl to compound.[1][2][3] The pyridine N must be protonated. |
| Yellowing of DMSO stock | Oxidation or photodegradation.[1][2][3] | Discard. Store future stocks in amber vials under nitrogen/argon at -20°C. |
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12217344, this compound. Retrieved from [Link][2]
- Di, L., & Kerns, E. H. (2006).Profiling drug-like properties in discovery and development. Current Opinion in Chemical Biology. (General reference for DMSO solubility protocols in drug discovery).
-
European Chemicals Agency (ECHA). Registration Dossier for Pyridine-carboxamide derivatives.[1] (Contextual reference for safety and handling of picolinamide derivatives).
Sources
Application Notes and Protocols for Target Validation Studies of N,4-dimethylpicolinamide
A Guide for Researchers in Drug Discovery
Abstract
The validation of a biological target is a critical step in the drug discovery pipeline, directly impacting the success of therapeutic development.[1] Small molecules are invaluable tools in this process, serving as probes to interrogate biological systems and confirm the role of a target in disease pathology.[2] This guide provides a comprehensive overview and detailed protocols for utilizing N,4-dimethylpicolinamide, a novel small molecule, in target validation studies. Drawing parallels from structurally related picolinamide derivatives with known anti-tumor activities, we present a strategic approach to identify and validate the molecular target of this compound.[3][4][5][6][7] The protocols herein are designed to be self-validating, emphasizing causality and scientific rigor. This document is intended for researchers, scientists, and drug development professionals seeking to employ chemical probes for target validation.
Introduction: The Pivotal Role of Target Validation in Drug Discovery
The journey from a promising compound to a clinically effective drug is fraught with challenges, with a significant number of clinical trial failures attributed to a lack of efficacy stemming from inadequate target validation.[1] Target validation is the process of verifying that a specific biological molecule, typically a protein or nucleic acid, is directly involved in a disease process and that modulating its activity will lead to a therapeutic benefit.[1]
Small molecules like this compound are powerful instruments for target validation. They allow for the direct interrogation of a protein's function within a cellular context, providing a more physiologically relevant assessment than genetic methods alone. The picolinamide scaffold has demonstrated significant potential in medicinal chemistry. For instance, derivatives of N-methylpicolinamide have been synthesized and evaluated as potential antitumor agents, with some exhibiting potent anti-proliferative activities by targeting key cellular pathways.[3][4][5][6][7] One such derivative, a N-methylpicolinamide-4-thiol compound, was found to selectively inhibit Aurora-B kinase, a crucial regulator of mitosis that is often overexpressed in cancer.[5][7] Another series of 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives has shown promise in suppressing angiogenesis and inducing apoptosis in cancer cell lines.[3][6]
Given the biological activity of its analogs, we hypothesize that this compound may also target proteins involved in cell proliferation and survival, such as kinases. This guide will therefore use the hypothetical scenario of validating a kinase as the target of this compound to illustrate a robust target validation workflow.
Mechanism of Action: A Working Hypothesis
The mechanism of action of a small molecule is intrinsically linked to its molecular target(s).[8] For this compound, we will proceed with the working hypothesis that it functions as an inhibitor of a specific protein kinase, a class of enzymes frequently implicated in oncology.[9] Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme, preventing the transfer of a phosphate group to substrate proteins and thereby disrupting downstream signaling pathways.
The following diagram illustrates a generic kinase signaling pathway that could be modulated by this compound.
Caption: Hypothetical kinase inhibition by this compound.
Experimental Workflows for Target Validation
A multi-pronged approach is essential for robust target validation. We will focus on three key experimental strategies:
-
Cellular Thermal Shift Assay (CETSA): To confirm direct binding of this compound to its target protein in a cellular environment.
-
Biochemical Assays: To quantify the inhibitory activity of this compound on the purified target protein.
-
Cell-Based Assays: To demonstrate that the compound's effect on cellular phenotype is a direct consequence of target engagement.
The following diagram outlines the overall target validation workflow.
Caption: Overall workflow for target validation of this compound.
Detailed Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is a powerful method for assessing target engagement in a cellular context.[10][11][12] It relies on the principle that the binding of a ligand, such as this compound, to its target protein increases the protein's thermal stability.[10][13] When cells are heated, unbound proteins denature and aggregate, while ligand-bound proteins remain soluble.[13] The amount of soluble target protein at different temperatures can be quantified to determine the extent of stabilization.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture the selected human cancer cell line (e.g., HCT116, HepG2) to 70-80% confluency.
-
Treat the cells with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 1-2 hours at 37°C.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific for the hypothesized target kinase.
-
Quantify the band intensities using densitometry.
-
Data Presentation and Interpretation:
The results can be plotted as the percentage of soluble target protein relative to the non-heated control at each temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
| Temperature (°C) | % Soluble Target (Vehicle) | % Soluble Target (10 µM Compound) |
| 40 | 100 | 100 |
| 45 | 95 | 98 |
| 50 | 80 | 92 |
| 55 | 50 | 85 |
| 60 | 20 | 60 |
| 65 | 5 | 30 |
| 70 | <1 | 10 |
Protocol 2: In Vitro Kinase Inhibition Assay
Principle: A biochemical assay using the purified, recombinant hypothesized target kinase is essential to quantify the direct inhibitory effect of this compound and determine its potency (e.g., IC50 value).
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare a reaction buffer specific for the kinase of interest.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare a solution of the purified recombinant kinase and its specific substrate peptide.
-
-
Kinase Reaction:
-
In a 96-well or 384-well plate, add the kinase, substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by using a commercially available kinase assay kit (e.g., ADP-Glo™).
-
Data Presentation and Interpretation:
The results are typically plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can be fitted to the data to determine the IC50 value.
| Compound Conc. (nM) | % Kinase Activity |
| 0.1 | 98 |
| 1 | 95 |
| 10 | 80 |
| 100 | 50 |
| 1000 | 15 |
| 10000 | 5 |
Protocol 3: Cellular Phosphorylation Assay
Principle: This assay aims to demonstrate that this compound inhibits the activity of its target kinase within the cell, leading to a decrease in the phosphorylation of a known downstream substrate.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2-4 hours).
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
-
Western Blot Analysis:
-
Analyze the cell lysates by SDS-PAGE and Western blotting.
-
Use a primary antibody that specifically recognizes the phosphorylated form of the downstream substrate and another antibody for the total amount of the substrate protein as a loading control.
-
Also, probe for the total amount of the target kinase to ensure its expression is not affected by the treatment.
-
Data Presentation and Interpretation:
A dose-dependent decrease in the level of the phosphorylated substrate upon treatment with this compound, without a change in the total substrate or target kinase levels, provides strong evidence for on-target activity in a cellular context.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the target validation of this compound. By systematically applying CETSA to confirm target binding, biochemical assays to quantify inhibitory potency, and cellular assays to demonstrate on-target effects, researchers can build a compelling case for the compound's mechanism of action. Successful validation of the hypothesized kinase target would pave the way for further preclinical development, including lead optimization and in vivo efficacy studies. This structured approach, grounded in scientific rigor, is essential for advancing promising small molecules through the drug discovery pipeline.
References
-
Gao, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Available from: [Link].
-
Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6356-6371. Available from: [Link].
-
Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6356-6371. Available from: [Link].
-
Wang, Y., et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(8), 1888. Available from: [Link].
-
Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14(6), 1937-1965. Available from: [Link].
-
Brear, P., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(8), 1655-1661. Available from: [Link].
-
Lim, S. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Journal of Proteome Research, 20(9), 4531-4540. Available from: [Link].
-
Martinez Molina, D., et al. (2013). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 8(11), 2233-2244. Available from: [Link].
-
Gao, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Available from: [Link].
-
Li, J., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6356-6371. Available from: [Link].
-
Zhang, T., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 76. Available from: [Link].
-
Engers, D. W., et al. (2011). Discovery, Synthesis, and Structure Activity Relationship Development of a Series of N-(4-acetamido)phenylpicolinamides as Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 (mGlu4) with CNS Exposure in Rats. Journal of Medicinal Chemistry, 54(4), 1106-1116. Available from: [Link].
-
Valenti, D., et al. (2018). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Molecules, 23(3), 606. Available from: [Link].
-
Gao, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. Available from: [Link].
-
Federal, S. L. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters, 6(6), 617-619. Available from: [Link].
-
Santos, R., et al. (2017). A comprehensive map of molecular drug targets. Nature Reviews Drug Discovery, 16(1), 19-34. Available from: [Link].
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). Available from: [Link].
-
Goh, C. (2018). Performing target validation well. siTOOLs Biotech. Available from: [Link].
-
Waigh, R. D. (2020). The allure of targets for novel drugs. RSC Medicinal Chemistry, 11(11), 1234-1246. Available from: [Link].
Sources
- 1. Performing target validation well | siTOOLs Biotech [sitoolsbiotech.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Methyl-4-(methylamino)picolinamide | 1065074-98-7 | Benchchem [benchchem.com]
- 9. A comprehensive map of molecular drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
N,4-dimethylpicolinamide solubility problems and solutions
Technical Support Center: N,4-Dimethylpicolinamide Solubility & Handling
Ticket ID: #SOL-DMP-001 Status: Open Subject: Comprehensive Troubleshooting for Solubility, Formulation, and Stability
Core Chemical Profile & Solubility Logic
Before troubleshooting, understand the physicochemical "personality" of this compound. Its solubility behavior is dictated by the competition between the lipophilic methyl groups and the ionizable pyridine nitrogen.
| Property | Value / Characteristic | Impact on Solubility |
| Structure | Pyridine-2-carboxamide scaffold | Bidentate Ligand: Can chelate trace metals (Fe, Cu), causing colored precipitates.[1][2] |
| pKa (Pyridine N) | ~4.5 - 5.5 (Estimated) | pH Switch: Highly soluble at pH < 4 (protonated).[1] Poor solubility at pH > 7 (neutral). |
| LogP | ~1.1 - 1.5 | Lipophilicity: Moderate.[1] Soluble in alcohols/DMSO; "oils out" in water/hexane mixtures. |
| H-Bonding | Amide (Donor/Acceptor) | Crystal Lattice: Strong intermolecular H-bonds can make the solid difficult to dissolve without heating.[1] |
Troubleshooting Wizard (FAQs)
Scenario A: "I added my DMSO stock to cell culture media, and it precipitated immediately."
Diagnosis: This is a classic "Solvent Shock" precipitation. The compound is hydrophobic enough that rapid dilution into a neutral aqueous buffer (pH 7.4) causes it to crash out before it can disperse.
The Fix:
-
Do not add pure DMSO stock directly to a large volume of media.
-
Use an Intermediate: Pre-dilute the DMSO stock into a small volume of surfactant (e.g., Tween 80) or co-solvent (PEG400) before adding to the media.
-
Vortex Immediately: Ensure rapid dispersion during addition.
Scenario B: "The solution turned slightly pink/red after sitting in the fridge."
Diagnosis: Metal Chelation. Picolinamides are excellent ligands for Iron (Fe) and Copper (Cu). Trace metals in your water or glassware are binding to the this compound.
The Fix:
-
Re-make buffers using high-purity, metal-free water (Milli-Q).
-
Add EDTA: If compatible with your assay, add 0.5 mM EDTA to scavenge trace metals.
-
Glassware: Acid-wash glassware or use high-grade plastic consumables.
Scenario C: "I cannot get a stable concentration > 5 mg/mL in PBS."
Diagnosis: You have hit the thermodynamic solubility limit of the neutral species. At pH 7.4, the pyridine ring is deprotonated (neutral), minimizing water interaction.
The Fix:
-
Acidify: Lowering pH to 5.0 (if experimental conditions allow) will protonate the pyridine nitrogen, drastically increasing solubility.
-
Cyclodextrins: Use 20% (w/v) HP-β-CD or Captisol® instead of pure PBS.
Decision Tree: Solvent Selection
Use this logic flow to select the correct vehicle for your specific application.
Caption: Decision matrix for selecting solvent systems based on experimental constraints. Note the shift to PEG/Tween for in vivo work to avoid DMSO toxicity.
Validated Formulation Protocols
Protocol A: Standard Stock Solution (In Vitro)
Best for: High-throughput screening, cellular assays.
-
Weigh: 24.3 mg of this compound.
-
Solvent: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).
-
Mix: Vortex for 30 seconds.
-
Result: 150 mM Clear Solution.
-
-
Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption (which causes precipitation).
Protocol B: "The Golden Mix" (In Vivo / High Solubility)
Best for: Animal studies requiring doses > 10 mg/kg. Mechanism: Uses co-solvency (PEG) and surfactant (Tween) to stabilize the neutral drug.
| Step | Component | Volume (for 10 mL) | Action |
| 1 | Compound | As required | Weigh powder into a sterile tube. |
| 2 | DMSO | 0.5 mL (5%) | Add DMSO. Vortex until fully dissolved. Do not proceed until clear. |
| 3 | Surfactant | 0.5 mL (5%) | Add Tween 80 . Vortex vigorously. Solution will be viscous. |
| 4 | Co-Solvent | 4.0 mL (40%) | Add PEG 400 .[1] Mix well. |
| 5 | Aqueous | 5.0 mL (50%) | Slowly add Sterile Saline (0.9%) or PBS while vortexing. |
Critical Checkpoint: If the solution turns cloudy upon adding saline in Step 5, sonicate at 40°C for 10 minutes. If cloudiness persists, reduce the drug concentration or increase PEG400 ratio.
Advanced Mechanism: The pH Solubility Switch
Understanding the protonation state is the key to mastering this compound's solubility.
Caption: The pyridine nitrogen acts as a pH switch. Keep pH low for stock preparation in water, or use organic co-solvents to stabilize the neutral form at physiological pH.
References
-
PubChem. 4-Chloro-N-methylpicolinamide (Analogous Structure & Properties). National Library of Medicine.[3] Available at: [Link]
-
Williams, R. pKa Data Compilation (Pyridine Derivatives).[4][5] Organic Chemistry Data.[6] Available at: [Link]
-
Strickley, R. G. Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 2004.[4] (General reference for PEG/Tween vehicle selection). Available at: [Link]
-
NIST Chemistry WebBook. 4-Dimethylaminopyridine (Structural Analog Data). National Institute of Standards and Technology. Available at: [Link]
Sources
Improving the yield of N,4-dimethylpicolinamide synthesis
The following technical support guide is structured as a specialized "Knowledge Base" for researchers optimizing the synthesis of N,4-dimethylpicolinamide (also known as N-methyl-4-methylpyridine-2-carboxamide).
Executive Summary & Core Protocol
The Challenge: Synthesizing this compound often suffers from three primary yield-killers:
-
Volatility of the intermediate acid chloride.
-
Competitive hydrolysis during the quenching phase.
-
Poor extraction efficiency due to the water solubility of the pyridine ring.
The Solution: While direct coupling (EDC/HATU) is possible, the Acid Chloride Method remains the gold standard for scalability and yield (>90%), provided specific temperature and pH controls are implemented.
Optimized Protocol (The "Gold Standard")
Use this protocol to establish a baseline before troubleshooting.
| Step | Action | Critical Technical Note |
| 1. Activation | Reflux 4-methylpicolinic acid (1.0 eq) in SOCl₂ (5.0 eq) with DMF (1-2 drops) for 2 hours. | Do not overheat. The 4-methyl group is susceptible to radical chlorination at >80°C. |
| 2. Evaporation | Remove excess SOCl₂ completely under vacuum. Add dry Toluene and re-evaporate (azeotrope). | Residual SOCl₂ will react with your amine to form methylamine hydrochloride, skewing stoichiometry. |
| 3. Solvation | Dissolve the crude acid chloride residue in anhydrous DCM or THF (0.2 M). Cool to 0°C .[1][2] | Cold temperature prevents side reactions (dimerization). |
| 4. Amidation | Add Methylamine (2.0 M in THF, 3.0 eq) dropwise. Add Et₃N (3.0 eq) as a scavenger. | Gas vs. Solution: Use THF solution for stoichiometry control. Gas is hard to quantify. |
| 5. Quench | Warm to RT. Quench with Sat. NaHCO₃ . | pH Control: The aqueous phase must be basic (pH > 9) to keep the pyridine deprotonated for extraction. |
Troubleshooting Workflow (Interactive Guide)
Use the following logic flow to diagnose low yields.
Figure 1: Decision tree for diagnosing yield loss in picolinamide synthesis.
Deep Dive: Common Failure Points
Ticket #402: "My product is stuck in the aqueous layer."
The Science:
this compound contains a basic pyridine nitrogen (
Corrective Action:
-
Avoid Acid Washes: Do not wash the organic layer with HCl or Citric Acid.
-
Salting Out: If the product partitions into the aqueous phase, saturate the aqueous layer with NaCl (solid). This decreases the solubility of organics in water ("Salting Out" effect).
-
Extraction Solvent: Switch from Ethyl Acetate to DCM/Isopropanol (3:1) . This mixture is more polar and better at extracting pyridines from water [1].
Ticket #403: "I see a 'dimer' impurity on LCMS."
The Science: If the acid chloride is formed but the amine addition is too slow or moisture is present, the acid chloride can react with unreacted acid to form an anhydride . Furthermore, picolinic acid derivatives are prone to forming "self-reaction" products if activated too aggressively [2].
Corrective Action:
-
Inverse Addition: Instead of adding the amine to the acid chloride, drip the acid chloride solution into the amine solution . This ensures the amine is always in excess, preventing the acid chloride from finding other partners to react with.
Ticket #404: "The reaction turns black/tarry."
The Science: Picolinic acid derivatives are sensitive to high temperatures during activation. Thionyl chloride at reflux (>76°C) can cause ring chlorination or decomposition, especially at the 4-position if not substituted (though 4-methyl protects this, the methyl itself can be radical-chlorinated) [3].
Corrective Action:
-
Catalytic Activation: Use Oxalyl Chloride with catalytic DMF in DCM at Room Temperature instead of refluxing SOCl₂. This is milder and avoids thermal decomposition.
Comparison of Synthetic Routes
Select the route that matches your available equipment and constraints.
| Feature | Route A: Acid Chloride (Recommended) | Route B: Coupling Agents (HATU/EDC) | Route C: Mixed Anhydride (IBCF) |
| Reagents | SOCl₂ / Oxalyl Chloride | HATU, DIPEA | Isobutyl Chloroformate, NMM |
| Yield Potential | High (85-95%) | Moderate (60-80%) | High (80-90%) |
| Purification | Extraction (Acid/Base) | Column Chromatography (Urea removal) | Extraction |
| Cost | Low | High | Moderate |
| Key Risk | Moisture sensitivity | Difficult purification | Temperature control (-15°C) |
Frequently Asked Questions (FAQ)
Q: Can I use aqueous methylamine (40%) instead of THF solution? A: Yes, but only if you use the Schotten-Baumann conditions (biphasic system). Dissolve the acid chloride in DCM and add it to a rapidly stirring mixture of 40% aq. methylamine and NaOH.[3] Warning: Hydrolysis of the acid chloride by water competes with amidation. Yields are typically 10-15% lower than anhydrous methods.
Q: Why is 4-methylpicolinic acid not dissolving in the thionyl chloride? A: It is initially a zwitterionic solid and poorly soluble. As the reaction proceeds and the acid chloride forms, the solution should clear and turn yellow/orange. If it remains a suspension after 1 hour, add 2-3 drops of DMF (Vilsmeier-Haack reagent formation) to catalyze the reaction.
Q: Is the 4-methyl group stable to oxidation? A: Generally, yes. However, avoid using KMnO₄ or Chromic acid during any purification steps, as these will oxidize the 4-methyl group to a carboxylic acid (forming a dicarboxylic acid derivative).
References
-
Banker, A., et al. (2011). "Process for the preparation of Sorafenib tosylate and intermediates thereof." World Intellectual Property Organization, WO2011/053823. Link
-
Li, J., et al. (2015). "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." Scientific Reports, 5, 9950.[1] Link[1]
-
Spivey, A. C., & Arseniyadis, S. (2004). "Nucleophilic catalysis by 4-(dialkylamino)pyridines." Angewandte Chemie International Edition, 43(41), 5436-5441. Link
Sources
Technical Support Center: N,4-Dimethylpicolinamide Synthesis
Current Status: Operational Topic: Troubleshooting Common Side Products & Impurities Applicable For: Sorafenib (BAY 43-9006) Intermediate Synthesis, General Picolinamide Scale-up Audience: Process Chemists, Medicinal Chemists, CMC Leads[1]
Executive Summary & Chemical Context
N,4-Dimethylpicolinamide (CAS: 32634-66-5) is a critical intermediate in the synthesis of the multikinase inhibitor Sorafenib .[1] While the structure appears simple, the presence of the basic pyridine nitrogen relative to the electrophilic carbonyl creates a unique "self-reactivity" profile not seen in standard benzamide couplings.[1]
This guide addresses the three most common failure modes:
-
Dimerization (The "Red Impurity"): Caused by nucleophilic attack of the pyridine nitrogen on the activated acid chloride.[1]
-
Side-Chain Chlorination: An often-overlooked radical side reaction at the 4-methyl position when using thionyl chloride (
).[1] -
Hydrolysis/Incomplete Activation: Caused by moisture ingress or poor quality coupling reagents.[1]
Critical Impurity Analysis
Issue A: The "Red Impurity" (Pyridinium Dimer)
Symptom: The reaction mixture turns deep red or purple during the acid chloride formation step.[1]
Detection: LCMS shows a mass of
Troubleshooting Protocol:
| Parameter | Recommended Action | Scientific Rationale |
| Starting Material | Use Hydrochloride Salt of the acid.[1] | Protonating the pyridine nitrogen ( |
| Reagent Control | Avoid large excess of base in Step 1. | Adding base (TEA/DIPEA) before the amine addition deprotonates the ring nitrogen, triggering dimerization.[1] |
| Temperature | Maintain | Kinetic control favors the reaction with the activation agent over the bimolecular dimerization.[1] |
Issue B: Benzylic Chlorination (The "M+34" Impurity)
Symptom: LCMS shows a peak with Mass
Troubleshooting Protocol:
-
Limit Reflux: Do not reflux in
for >2 hours. -
Catalyst: Use catalytic DMF carefully; excess DMF can promote Vilsmeier-Haack type side reactions on the methyl group.[1]
-
Alternative: If this impurity persists, switch to CDI (Carbonyldiimidazole) activation, which avoids chlorine radicals entirely.[1]
Diagnostic Workflows & Pathways
The following diagrams visualize the divergence between the desired pathway and the failure modes.
Figure 1: Reaction Pathway & Impurity Genesis[1]
Caption: Divergence of 4-methylpicolinic acid activation. High heat leads to chlorination (Impurity B); free-base conditions lead to dimerization (Impurity A).[1]
Figure 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for identifying process deviations based on mass spectrometry data.
Validated Experimental Protocol
To minimize the side products described above, use this optimized "Acid Chloride" method which prioritizes dimer suppression.
Reaction: 4-methylpicolinic acid
Step-by-Step Methodology:
-
Activation (Acid Chloride Formation):
-
Charge 4-methylpicolinic acid (1.0 eq) into a reactor.
-
Add Thionyl Chloride (SOCl2) (excess, solvent/reagent) .[1] Note: Using SOCl2 as solvent is preferred over Toluene to ensure complete conversion, provided temperature is controlled.[1]
-
Add DMF (0.01 eq) as catalyst.[1]
-
CRITICAL: Heat to 50–60°C (Do NOT reflux at >75°C to avoid side-chain chlorination). Stir for 2 hours.
-
Evaporate volatiles under reduced pressure to obtain the Acid Chloride Hydrochloride salt .[1] The salt formation protects the nitrogen.[1]
-
Re-dissolve residue in anhydrous Dichloromethane (DCM) .[1]
-
-
Amidation (Coupling):
-
Cool the DCM solution to 0°C .
-
Separately, prepare a solution of Methylamine (2.0 M in THF, 1.1 eq) and Triethylamine (2.2 eq) in DCM.
-
CRITICAL: Add the Acid Chloride solution slowly to the Amine solution (Inverse Addition). This ensures the amine is always in excess, preventing the acid chloride from reacting with itself.[1]
-
Maintain temperature < 5°C during addition.
-
-
Workup:
Frequently Asked Questions (FAQ)
Q1: Can I use EDC/NHS coupling instead of Thionyl Chloride? A: Yes, but be aware of urea byproducts .[1] Picolinic acids are sterically sensitive at the 2-position.[1] If using EDC, the N-acyl urea intermediate can rearrange to an unreactive O-acyl urea or stable byproduct if the amine addition is slow.[1] We recommend HATU or T3P for direct amide coupling if avoiding acid chlorides.[1]
Q2: My product has a strong color even after workup. Why? A: This is likely trace iron from the thionyl chloride forming a complex with the picolinamide (which is a bidentate ligand).[1] Wash the organic phase with a 5% EDTA solution or dilute Citric Acid to sequester metal ions.[1]
Q3: How do I remove the 4-chloromethyl impurity if it's already formed? A: It is difficult to separate by crystallization due to structural similarity.[1] Flash chromatography (Silica, MeOH/DCM gradient) is required.[1] Prevention (temperature control) is far superior to remediation.[1]
References
-
Bankston, D., et al. "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer."[1][2] Organic Process Research & Development, vol. 6, no. 6, 2002, pp. 777–781.[1][2]
-
Spivey, A. C., et al. "Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid." Organic & Biomolecular Chemistry, 2015.[1][3]
-
Yadav, M. R., et al. "Synthesis of Some Aminopicolinic Acids."[1] University of Missouri–St. Louis (UMSL) Institutional Repository, 2012.[1] (Detailing chloromethyl side reactions).
-
Dumas, J., et al. "Discovery and Development of Sorafenib: A Multikinase Inhibitor for Treating Cancer."[1] Nature Reviews Drug Discovery, vol. 5, 2006, pp. 835–844.[1][2]
Sources
Technical Support Center: A Guide to Increasing the Purity of N,4-dimethylpicolinamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and purification of N,4-dimethylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high purity for this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured as a series of questions that address common issues encountered during the synthesis and purification of this compound.
Section 1: Understanding the Source of Impurities
Q1: What are the most common impurities I might encounter when synthesizing this compound, and where do they come from?
A1: Understanding the potential impurities is the first step toward devising an effective purification strategy. The impurities are almost always byproducts of the specific synthetic route chosen. The most common method for synthesizing amides is the coupling of a carboxylic acid (or its activated form, like an acyl chloride) with an amine.[][2]
The primary sources of contamination can be categorized as follows:
-
Unreacted Starting Materials: The most straightforward impurities are leftover 4-methylpicolinic acid and methylamine. Their presence indicates an incomplete reaction.
-
Reagent-Derived Impurities: The reagents used to facilitate the amide bond formation are a major source of contamination. For example, if you use a coupling agent like dicyclohexylcarbodiimide (DCC), you will inevitably form dicyclohexylurea (DCU) as a byproduct, which can be challenging to remove.[3] Similarly, bases like triethylamine or pyridine, used to scavenge HCl generated from acyl chloride reactions, will result in triethylammonium hydrochloride or pyridinium hydrochloride salts.[]
-
Side-Reaction Products: Depending on the reaction conditions, side reactions can occur. For instance, if using an acyl chloride, it can be hydrolyzed back to the carboxylic acid by trace amounts of water.
Here is a summary of common impurities and their origins:
| Impurity Type | Specific Example | Origin | Impact on Purification |
| Starting Material | 4-methylpicolinic acid | Incomplete amidation reaction. | Can be acidic; may require a basic wash or chromatography for removal. |
| Starting Material | Methylamine | Incomplete amidation reaction (excess often used). | Highly volatile and water-soluble; usually removed during work-up and solvent evaporation. |
| Reagent Byproduct | Dicyclohexylurea (DCU) | Use of DCC as a coupling agent. | Often insoluble in many organic solvents and can sometimes be filtered off, but may require chromatography. |
| Reagent Byproduct | Triethylammonium chloride | Use of acyl chloride and triethylamine. | Water-soluble; typically removed with an aqueous wash. |
| Catalyst Residue | Boric Acid / Boronic Acids | Catalytic direct amidation methods.[4][5] | Water-soluble; removed during aqueous work-up. |
| Side-Product | 4-methylpicolinic anhydride | Formed from the reaction of two molecules of the activated carboxylic acid. | Can react further or require chromatographic separation. |
Section 2: Troubleshooting Purification Protocols
Q2: I've performed a standard aqueous work-up, but my product is still contaminated with starting materials and reagent byproducts. What's the next step?
A2: If a simple aqueous wash is insufficient, a more targeted purification strategy is necessary. Recrystallization is often the most effective, scalable, and economical method for purifying solid organic compounds like amides.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[6]
However, if recrystallization fails or is not feasible, liquid-liquid extraction based on the chemical properties of your molecule can be a powerful alternative. This compound has a basic pyridine nitrogen atom, which can be protonated by an acid. This property can be exploited to separate it from non-basic impurities.
This workflow is designed to separate your basic product from neutral or acidic impurities.
Caption: Acid-base extraction workflow for purification.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl. The basic this compound will be protonated and move into the aqueous layer, while neutral impurities (like DCU) and acidic impurities remain in the organic layer.
-
Separation: Separate the two layers. Retain the aqueous layer and set aside the organic layer.
-
Basification: Cool the aqueous layer in an ice bath and slowly add 2M aqueous NaOH with stirring until the pH is strongly basic (pH > 10), which will deprotonate your product, causing it to precipitate or become soluble in organic solvents again.
-
Re-extraction: Extract the basified aqueous solution with fresh ethyl acetate or DCM (2-3 times).
-
Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.
Q3: I tried to recrystallize my product, but the purity didn't improve, or it 'oiled out'. What should I do?
A3: This is a common and frustrating issue. The success of recrystallization hinges almost entirely on the choice of solvent.[6] An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be insoluble or remain highly soluble at all temperatures.
If your product "oils out" (forms a liquid layer instead of crystals), it usually means the solution is too saturated or is cooling too quickly.
Instead of random trials, a systematic approach is more efficient. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[7]
Caption: Systematic workflow for recrystallization solvent screening.
Test these solvents individually and as binary (two-component) solvent systems.
| Solvent/System | Polarity | Comments |
| Isopropanol | Polar Protic | Often a good starting point for aromatic amides. |
| Acetonitrile | Polar Aprotic | Can give very good results for amide crystallization.[7] |
| Ethyl Acetate | Mid-Polarity | Good for dissolving at heat, but may require a co-solvent. |
| Toluene | Non-polar | Can be used as an anti-solvent with a more polar solvent like ethyl acetate or isopropanol. |
| Ethanol/Water | Polar Protic | A 30% ethanol-water solution has been reported for a similar picolinamide.[8] The water acts as an anti-solvent. |
| Acetone/Hexane | Polar/Non-polar | Dissolve in minimal hot acetone, then add hexane dropwise until turbidity appears. Reheat to clarify and cool slowly. |
Pro-Tip: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimum amount of a hot "good" solvent (one it's soluble in) and then add a "bad" or "anti-solvent" (one it's poorly soluble in) dropwise until the solution becomes cloudy. Reheat to get a clear solution, then allow it to cool slowly.
Q4: My compound is still impure after recrystallization. Is column chromatography a good option?
A4: Yes, column chromatography is a powerful technique for separating compounds with different polarities.[9] However, standard silica gel is acidic and can sometimes cause sensitive amides to degrade or streak on the column.[7]
-
Stationary Phase: Start with standard silica gel (60 Å, 40-63 µm). If you observe degradation (e.g., new spots on TLC), consider using neutralized silica (by washing with a triethylamine-containing eluent) or switching to a different stationary phase like alumina (neutral or basic).
-
Mobile Phase (Eluent): Use a solvent system that gives your product an Rf value of ~0.3 on a TLC plate.
-
Good starting systems: Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Gradient Elution: Start with a lower polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity (e.g., to 1:1 Hexane:EtOAc). This will elute non-polar impurities first, followed by your product, and finally highly polar impurities.
-
-
Procedure:
-
Dry-load your crude product onto a small amount of silica gel for best resolution.
-
Run the column, collecting fractions.
-
Analyze fractions by TLC to identify those containing the pure product.
-
Combine pure fractions and evaporate the solvent.
-
Section 3: Final Purity Assessment
Q5: How do I definitively confirm the purity of my final product?
A5: A combination of analytical techniques is required to confidently assess purity and structure. Relying on a single method is not sufficient for rigorous scientific work.
| Technique | Purpose | Strengths | Limitations |
| HPLC-PDA/UV | Quantitative Purity Assessment | Highly sensitive and accurate for quantifying impurities, even at trace levels.[10][11] Can establish purity as a percentage (e.g., 99.5%). | Requires a chromophore in the molecule. Does not provide structural information on its own. |
| LC-MS | Impurity Identification | Couples the separation power of HPLC with mass spectrometry to determine the molecular weight of impurities.[10] | Response factors can vary, making it less accurate for quantification without standards. |
| ¹H and ¹³C NMR | Structural Confirmation & Purity Check | Confirms the chemical structure of the main component. Can detect significant impurities (>1-2%) if their signals are resolved.[12] | Not sensitive enough for trace impurity detection. Quantification can be complex. |
| Melting Point | Qualitative Purity Indicator | A sharp melting point range that matches the literature value suggests high purity. | Impurities can sometimes depress and broaden the range. Not quantitative. |
For a comprehensive analysis, an HPLC method should be developed and validated to determine the purity level, while NMR should be used to confirm the structure is indeed this compound.
References
-
MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]
- Google Patents. (2023).
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
-
PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. [Link]
- Google Patents. (Year). EP2566859B1 - Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
- Google Patents.
-
National Institutes of Health (NIH). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?. [Link]
- Google Patents. WO2021076681A1 - Process for synthesis of picolinamides.
-
PubMed. Analytical method for dimethenamid-P in selected raw agricultural commodities by gas chromatography with electron capture detection. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
-
National Institutes of Health (NIH). (2021). Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies. [Link]
-
National Institutes of Health (NIH). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. [Link]
-
MDPI. (2019). Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. [Link]
-
ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]
-
ACS Publications. (2013). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. [Link]
-
Chromatographic methods for the detection, purification and separation of Dendrimers. [Link]
-
Preprints.org. (2023). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts With a 4-Imidazoline Ring. [Link]
-
Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. [Link]
-
National Institutes of Health (NIH). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery. [Link]
-
Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]
-
National Institutes of Health (NIH). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
-
MDPI. Development and Validation of an Analytical Method for Deacetylasperulosidic Acid, Asperulosidic Acid, Scopolin, Asperuloside and Scopoletin in Fermented Morinda citrifolia L. (Noni). [Link]
-
PubMed. (2022). Ion Exchange Chromatographic Methods for Purification of Therapeutic Antibodies. [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation. [Link]
- Google Patents.
-
National Institutes of Health (NIH). The Reactions of N,N′-Diphenyldithiomalondiamide with Arylmethylidene Meldrum's Acids. [Link]
-
ResearchGate. (2025). Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. [Link]
Sources
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Amide synthesis by acylation [organic-chemistry.org]
- 6. mt.com [mt.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4-(4-Aminophenoxy)-N-methylpicolinamide synthesis - chemicalbook [chemicalbook.com]
- 10. acgpubs.org [acgpubs.org]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
Validation & Comparative
The Picolinamide Scaffold vs. Clinical Standards: A Technical Guide to Aurora B Inhibition
Topic: The Picolinamide Scaffold (N,4-dimethylpicolinamide derivatives) vs. Established Aurora B Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals
Executive Summary
In the landscape of Aurora B kinase inhibition, the field has long been dominated by bulky, multi-ring heterocycles like Barasertib (AZD1152) and ZM447439 . However, the emergence of This compound-based inhibitors represents a shift toward Fragment-Based Drug Discovery (FBDD) principles. This guide objectively compares these emerging picolinamide scaffolds against the established clinical "gold standards," focusing on binding kinetics, selectivity profiles, and experimental utility.
Chemical Biology & Mechanism of Action[1][2]
To understand the utility of this compound derivatives, one must contrast their structural logic with traditional inhibitors.
The Incumbents: Quinazoline & Aminopyrimidine Giants
Established inhibitors like Barasertib and ZM447439 are Type I ATP-competitive inhibitors. They rely on a massive hydrophobic footprint (typically a quinazoline core) to occupy the ATP-binding pocket.
-
Pros: Extremely high potency (sub-nanomolar IC50).
-
Cons: High molecular weight often leads to solubility issues; "flat" structures can suffer from off-target promiscuity (inhibiting Aurora A/C or other kinases like FLT3).
The Challenger: this compound Scaffold
The this compound moiety acts as a privileged scaffold . It is not usually the drug itself but the high-efficiency "anchor" fragment.
-
Mechanism: The picolinamide nitrogen and amide oxygen typically form a bidentate hydrogen bond with the hinge region of the kinase (specifically residues Ala173 in Aurora B).
-
Advantage: High Ligand Efficiency (LE). Because the scaffold is small (MW ~164 Da), derivatives can grow into specific sub-pockets (like the solvent-exposed region or the back-pocket) to gain selectivity without becoming "molecularly obese."
Figure 1: Structural logic comparison. Traditional inhibitors rely on bulk (Blue), while Picolinamides rely on precise H-bond anchoring and fragment evolution (Green).
Comparative Performance Metrics
The following data aggregates performance across standard biochemical assays. Note that "Picolinamide Series" refers to optimized derivatives (e.g., Compound 6p or similar thiol-derivatives) rather than the raw fragment.
| Feature | Barasertib (AZD1152) | ZM447439 | Picolinamide Derivatives |
| Primary Target | Aurora B (Selective) | Aurora A & B (Dual) | Aurora B (Highly Selective) |
| IC50 (Cell-Free) | 0.37 nM | 110 - 130 nM | 10 - 50 nM (Lead dependent) |
| Binding Type | Type I (ATP Competitive) | Type I (ATP Competitive) | Type I / Hybrid Type II |
| Selectivity (vs Aur A) | >3000-fold | ~8-fold | >100-fold (Series dependent) |
| Solubility | Low (Requires Phosphate prodrug) | Moderate | High (Tunable) |
| Primary Utility | Clinical Candidate (AML) | In vitro Chemical Probe | Lead Optimization / FBDD |
Scientist's Note: While Barasertib is more potent in raw numbers, the Picolinamide series offers superior physicochemical properties. Barasertib requires administration as a phosphate prodrug (AZD1152-HQPA) to become soluble. Picolinamides often retain potency with better native solubility.
Experimental Protocols: Validating Inhibition
A. In Vitro Kinase Assay (Luminescence-Based)
Use this to determine IC50 values directly.
-
Reagents: Recombinant Human Aurora B, Histone H3 substrate, ATP (at Km), and Test Compounds.
-
Preparation: Dissolve this compound derivatives in DMSO. Serial dilute (1:3) starting from 10 µM.
-
Reaction: Incubate Kinase + Substrate + Compound for 15 mins at RT.
-
Initiation: Add ATP. Incubate 60 mins.
-
Detection: Add ADP-Glo™ reagent. Read Luminescence.
-
Validation: ZM447439 (1 µM) must be used as the positive control (100% inhibition).
B. Cellular Phenotype Assay (Histone H3 Phosphorylation)
Essential for proving cell permeability.
-
Cell Line: HeLa or U2OS (Synchronized with Thymidine block).
-
Treatment: Release cells from block and treat with inhibitor for 1 hour during G2/M transition.
-
Lysis: Lyse cells in RIPA buffer containing Phosphatase Inhibitors (Na3VO4, NaF).
-
Western Blot:
-
Primary Antibody: Anti-p-Histone H3 (Ser10). This is the direct biomarker of Aurora B activity.
-
Control Antibody: Total Histone H3 and GAPDH.
-
-
Readout: A potent Picolinamide inhibitor will abolish Ser10 phosphorylation at <100 nM.
C. The "Polyploidy" Check (Flow Cytometry)
Aurora B inhibition causes cytokinesis failure, leading to 4N, 8N, 16N cells.
-
Protocol: Treat asynchronous cells for 24-48 hours.
-
Staining: Fix in Ethanol, stain with Propidium Iodide (PI).
-
Analysis: Look for peaks beyond 4N (G2/M).
-
Barasertib: Massive >4N peaks.
-
Picolinamides: Should mimic this profile if active.
-
Figure 2: Validation workflow. Dual confirmation via Biochemical (IC50) and Cellular (Phenotype) assays is mandatory.
Strategic Recommendation
-
Use Barasertib (AZD1152) if you need a "sledgehammer" positive control for cellular assays. Its potency is unmatched, but its physical properties are poor for probe development.
-
Use ZM447439 for historical comparison, but be aware of its off-target effects at high concentrations.
-
Use this compound Derivatives if you are engaged in Lead Optimization or Fragment-Based Drug Discovery . This scaffold offers a cleaner starting point for designing dual-inhibitors or highly selective probes with tunable solubility.
References
-
Clinical Standard (Barasertib)
-
Yang, J. et al. "AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest and apoptosis."[1] Cancer Research (2007).
-
-
Chemical Probe (ZM447439)
- Ditchfield, C. et al. "Aurora B couples chromosome alignment with anaphase by targeting BubR1, Mad2, and Cenp-E to kinetochores." Journal of Cell Biology (2003).
-
Picolinamide/Novel Scaffolds
-
Recent Patent/Literature: "N-methylpicolinamide-4-thiol derivatives as Aurora B inhibitors."[2] (Referenced via Patsnap Synapse/Chemical Abstracts, 2024-2025 series).
- Contextual FBDD:Erlanson, D. A. "Fragment-based drug discovery: a practical approach." Methods in Molecular Biology.
-
-
Aurora B Biology & Assays
- Carmena, M. & Earnshaw, W. C. "The cellular geography of Aurora kinases." Nature Reviews Molecular Cell Biology (2003).
Sources
- 1. AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for Aurora B inhibitors? [synapse.patsnap.com]
A Head-to-Head Comparison of N,4-dimethylpicolinamide Derivatives and Sorafenib in Oncology Research
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pursuit of novel small molecules with potent and selective anti-cancer activity is relentless. Among the myriad of compounds under investigation, derivatives of N,4-dimethylpicolinamide have emerged as a promising class of therapeutics. This guide provides a comprehensive head-to-head comparison of these emerging compounds with Sorafenib, a well-established multi-kinase inhibitor, offering insights into their distinct mechanisms of action, preclinical performance, and the experimental methodologies used for their evaluation.
Introduction: Two Distinct Approaches to Cancer Therapy
Sorafenib , a cornerstone in the treatment of several advanced cancers, operates as a multi-kinase inhibitor, simultaneously targeting multiple signaling pathways involved in tumor growth and angiogenesis. Its broad-spectrum activity has proven effective but also presents challenges in terms of off-target effects and acquired resistance.
In contrast, the focus of this guide, derivatives of this compound , represents a more targeted approach. Preclinical studies highlight their potential to selectively inhibit key regulators of cell division, such as Aurora-B kinase, or to induce anti-tumor effects through potent anti-angiogenic and pro-apoptotic activities. This guide will delve into the specifics of two notable derivatives, a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative (referred to as Compound 5q ) and an N-methylpicolinamide-4-thiol derivative (referred to as Compound 6p ), to draw a comparative analysis with Sorafenib.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound derivatives and Sorafenib lies in their molecular targets and the subsequent impact on cancer cell signaling.
Sorafenib: The Multi-Kinase Inhibitor
Sorafenib exerts its anti-cancer effects by inhibiting two critical pathways:
-
RAF/MEK/ERK Pathway: This pathway is a central signaling cascade that regulates cell proliferation and survival. Sorafenib inhibits RAF kinases, particularly c-Raf, leading to the downregulation of downstream signaling and a reduction in tumor cell proliferation.[1][2]
-
VEGFR/PDGFR Pathway: These receptor tyrosine kinases are key mediators of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), Sorafenib impedes tumor neovascularization.[1][2]
This dual mechanism of action allows Sorafenib to simultaneously attack the tumor cells directly and disrupt their essential blood supply.[1]
Sorafenib's multi-targeted mechanism of action.
This compound Derivatives: Precision Targeting
The derivatives of this compound showcase a more focused inhibitory profile.
Compound 6p , an N-methylpicolinamide-4-thiol derivative, has been identified as a selective inhibitor of Aurora-B kinase .[3][4] Aurora-B is a crucial serine/threonine kinase that plays a pivotal role in mitosis, ensuring proper chromosome segregation and cytokinesis.[5] Its overexpression is common in various cancers and is associated with genomic instability.[6] By selectively inhibiting Aurora-B, Compound 6p disrupts the cell division process in cancer cells, leading to mitotic catastrophe and cell death.[3]
Targeted inhibition of Aurora-B kinase by Compound 6p.
Compound 5q , a 4-(4-formamidophenylamino)-N-methylpicolinamide derivative, demonstrates a different, yet potent, mechanism. In vivo studies have shown that Compound 5q effectively suppresses tumor growth by inhibiting angiogenesis and inducing apoptosis.[7][8] While its precise molecular targets are still under investigation, its demonstrated anti-angiogenic and pro-apoptotic effects suggest an interference with signaling pathways that control blood vessel formation and programmed cell death.
Head-to-Head Performance: Insights from Preclinical Data
Direct comparative clinical trials between this compound derivatives and Sorafenib are not yet available. However, preclinical data provides valuable insights into their relative performance.
In Vitro Anti-Proliferative Activity
A key measure of an anti-cancer agent's efficacy is its ability to inhibit the proliferation of cancer cells in vitro, often quantified by the half-maximal inhibitory concentration (IC50).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Compound 6p | HepG2 | Liver Cancer | <10 | [3] |
| HCT-116 | Colon Cancer | <10 | [3] | |
| SW480 | Colon Cancer | <10 | [3] | |
| SPC-A1 | Lung Cancer | <10 | [3] | |
| A375 | Melanoma | <10 | [3] | |
| Sorafenib | HepG2 | Liver Cancer | >10 | [3] |
| HCT-116 | Colon Cancer | >10 | [3] | |
| SW480 | Colon Cancer | >10 | [3] | |
| SPC-A1 | Lung Cancer | >10 | [3] | |
| A375 | Melanoma | >10 | [3] | |
| Compound 8e | A549 | Lung Cancer | 3.6 | [9] |
| H460 | Lung Cancer | 1.7 | [9] | |
| HT-29 | Colon Cancer | 3.0 | [9] | |
| Sorafenib | A549 | Lung Cancer | >10 | [9] |
| H460 | Lung Cancer | >10 | [9] | |
| HT-29 | Colon Cancer | >10 | [9] |
Note: Compound 8e is another N-methyl-4-phenoxypicolinamide derivative.
The in vitro data consistently demonstrates that certain this compound derivatives, such as Compound 6p and Compound 8e, exhibit superior anti-proliferative activity against a range of cancer cell lines compared to Sorafenib, with lower IC50 values.[3][9]
In Vivo Anti-Tumor Efficacy
While in vitro assays provide a valuable initial screen, in vivo models are critical for assessing a compound's therapeutic potential in a more complex biological system.
A study on Compound 5q in a colon carcinoma-burdened mouse model demonstrated significant in vivo efficacy.[7][10] Oral administration of Compound 5q at a dosage of 75 mg/kg daily resulted in a tumor suppression rate ranging from 70% to 90%.[7][10] Furthermore, the study observed a significant prolongation of longevity in the treated mice.[7][10] Mechanistically, this anti-tumor effect was attributed to the suppression of angiogenesis and the induction of apoptosis within the tumor tissue.[7][10]
Sorafenib has also demonstrated in vivo efficacy in various xenograft models, including colon cancer.[11] However, a direct comparative in vivo study between Compound 5q and Sorafenib in the same colon cancer model is not publicly available, making a direct quantitative comparison of their in vivo potency challenging.
Experimental Protocols: A Guide for a Self-Validating System
To ensure the scientific integrity and reproducibility of findings, it is essential to employ well-defined and validated experimental protocols. Below are detailed methodologies for key experiments used in the evaluation of compounds like this compound derivatives and Sorafenib.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the specific kinase targets of a compound and its inhibitory potency.
Objective: To quantify the inhibitory effect of a test compound on the activity of a specific kinase.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., in DMSO).
-
Dilute the purified recombinant kinase to the desired concentration in kinase buffer.
-
Prepare the kinase-specific substrate and ATP solution in kinase buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the kinase solution to each well and incubate to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction for a defined period at a specific temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
Quantify the kinase activity by measuring the amount of phosphorylated substrate or the amount of ATP consumed. This can be achieved using various methods such as radioactivity-based assays (e.g., using [γ-³²P]ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the effect of a test compound on the viability of cancer cells.
Methodology:
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified duration (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of a compound in a living organism.
Objective: To assess the ability of a test compound to inhibit tumor growth in a mouse model.
Methodology:
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth until the tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control to the respective groups according to a predefined dosing schedule and duration.
-
-
Tumor Measurement and Monitoring:
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice or three times a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and perform further analyses such as histology, immunohistochemistry (e.g., for markers of proliferation like Ki-67, apoptosis like TUNEL, and angiogenesis like CD31), and western blotting.
-
Compare the tumor growth inhibition between the treatment and control groups to determine the efficacy of the compound.
-
Conclusion and Future Perspectives
The head-to-head comparison of this compound derivatives and Sorafenib reveals two distinct yet compelling strategies in the fight against cancer. Sorafenib, with its established clinical efficacy, remains a vital tool in the oncologist's armamentarium due to its multi-pronged attack on tumor proliferation and angiogenesis.
However, the emerging class of this compound derivatives presents a paradigm of targeted therapy with the potential for enhanced potency and selectivity. The superior in vitro anti-proliferative activity of compounds like Compound 6p against various cancer cell lines, coupled with its selective inhibition of Aurora-B kinase, suggests a promising avenue for overcoming some of the limitations of broader-spectrum inhibitors. Furthermore, the significant in vivo anti-tumor efficacy of Compound 5q, driven by its anti-angiogenic and pro-apoptotic properties, underscores the therapeutic potential of this chemical scaffold.
For researchers and drug development professionals, the key takeaway is the importance of a nuanced understanding of the underlying molecular mechanisms. While Sorafenib's broad activity is advantageous in certain contexts, the precision of this compound derivatives may offer a more favorable therapeutic window and a strategy to combat resistance mechanisms. Future research should focus on elucidating the precise molecular targets of various this compound derivatives and conducting direct head-to-head in vivo comparative studies with established drugs like Sorafenib to fully ascertain their clinical potential. The continued exploration of these targeted inhibitors holds the promise of delivering more effective and less toxic cancer therapies.
References
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021 Feb 21;26(4):1150. [Link]
-
Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents. PubMed. [Link]
-
In vitro to in vivo comparison of the substrate characteristics of sorafenib tosylate toward P-glycoprotein. PubMed. [Link]
-
Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. PubMed. [Link]
-
Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. RSC Medicinal Chemistry. [Link]
-
In Vitro to In Vivo Comparison of the Substrate Characteristics of Sorafenib Tosylate toward P-Glycoprotein. ResearchGate. [Link]
-
Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats. National Institutes of Health. [Link]
-
(PDF) Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PMC - NIH. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]
-
Schematic illustration of sorafenib targets in cell signaling pathways. ResearchGate. [Link]
-
Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC - NIH. [Link]
-
Aurora Kinase Signaling Pathway. Creative Diagnostics. [Link]
-
Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. ResearchGate. [Link]
-
PharmGKB summary: Sorafenib Pathways. PMC - NIH. [Link]
-
Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability. Frontiers. [Link]
-
AMB-05X for Treating Patients with ctDNA(+) Stage I-IV Colorectal Cancer after Curative-Intent Treatment. National Cancer Institute. [Link]
-
Delivery of PAR-4 plasmid in vivo via nanoliposomes sensitizes colon tumor cells subcutaneously implanted into nude mice to 5-FU. PubMed. [Link]
-
The Role of Aurora B Kinase in Normal and Cancer Cells. ResearchGate. [Link]
-
Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor-beta receptor inhibitor on extravasation of nanoparticles from neovasculature. PubMed. [Link]
-
A Review of Potential Agents for Colon Cancer Interception in FAP Patients: Evidence from Preclinical Studies in APCMin/+ Mice. MDPI. [Link]
-
Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells. National Institutes of Health. [Link]
-
Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Future Science. [Link]
-
Anti-Angiogenic and Anti-Proliferative Activity of 4-2-(5-bromo- 1H-indol-2-carbonyl)-N-(4-methoxyphenyl) Hydra. Asian Pacific Journal of Cancer Prevention. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
-
Synthesis, Structural Elucidation, In Silico and In Vitro Studies of New Class of Methylenedioxyphenyl-Based Amide Derivatives as Potential Myeloperoxidase Inhibitors for Cardiovascular Protection. PMC - NIH. [Link]
-
Anti-angiogenic and anti-tumor apoptotic activities of SJ-8002, a new piperazine derivative. PubMed. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Increased Aurora B expression reduces substrate phosphorylation and induces chromosomal instability [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the effects of the kinase inhibitors imatinib, sorafenib, and transforming growth factor-beta receptor inhibitor on extravasation of nanoparticles from neovasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Selectivity of N,4-Dimethylpicolinamide Scaffolds for Aurora-B Kinase
This guide provides an in-depth technical analysis of N,4-dimethylpicolinamide (and its functional derivatives) as a scaffold for Aurora-B kinase inhibition. It contrasts this structural class with established alternatives like ZM447439 and VX-680, focusing on selectivity mechanisms, experimental validation, and performance metrics.
Executive Summary & Structural Context[1][2][3]
This compound (specifically the N-methyl-4-methylpicolinamide core) represents a "privileged scaffold" in kinase inhibitor design. While the fragment itself is a low-affinity binder, it serves as the critical pharmacophore for a class of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib) and emerging Aurora-B selective probes (e.g., N-methylpicolinamide-4-thiol derivatives).
Unlike classical Type I inhibitors (e.g., VX-680) that bind the active "DFG-in" conformation, picolinamide-based inhibitors typically stabilize the inactive "DFG-out" conformation. This guide analyzes how substitutions at the 4-position of this scaffold drive Aurora-B selectivity over Aurora-A, a critical requirement to avoid the dose-limiting toxicity associated with pan-Aurora inhibition.
Key Differentiator
-
Mechanism: Allosteric/Type II binding (stabilizing the inactive activation loop).
-
Selectivity Source: Exploits the conformational flexibility of the Aurora-B activation loop (T-loop) compared to the more rigid Aurora-A.
Comparative Performance Analysis
The following table contrasts this compound-based derivatives (represented here by the optimized Compound 6p series and Sorafenib as the scaffold archetype) against industry-standard Aurora inhibitors.
Table 1: Inhibitor Profile & Selectivity Metrics
| Feature | Picolinamide Scaffolds (e.g., Cmpd 6p/Sorafenib) | ZM447439 (Reference Std) | VX-680 (Tozasertib) | Hesperadin |
| Primary Target | Aurora-B (Type II) | Aurora-B (Type I) | Pan-Aurora (Type I) | Aurora-B (Type I) |
| Binding Mode | DFG-out (Allosteric pocket) | ATP-competitive (Hinge) | ATP-competitive (Hinge) | ATP-competitive |
| Aurora B IC₅₀ | 15 – 35 nM* | ~130 nM | ~18 nM | ~250 nM |
| Selectivity (B vs A) | >10-fold (Structure dependent) | >8-fold | Poor (~1:1 to 1:5) | High |
| Cellular Phenotype | Polyploidy, Cytokinesis failure | Polyploidy | Polyploidy + Monopolar Spindles | Polyploidy |
| Key Advantage | High specificity due to conformational selection | Well-characterized tool | Potency | Selectivity |
| Key Limitation | Multi-kinase off-targets (VEGFR/RAF) if not optimized | Poor bioavailability | Toxicity (Neutropenia) | Solubility |
*Note: IC₅₀ values for Picolinamides vary by 4-position substitution. Data derived from optimized thiol/ether derivatives.
Mechanistic Insight: The Selectivity Filter
The selectivity of this compound derivatives relies on the "Selectivity Filter" residue and the flexibility of the DFG motif.
Signaling Pathway & Inhibition Logic
The diagram below illustrates the specific intervention point of picolinamide inhibitors within the Chromosomal Passenger Complex (CPC).
Caption: Logical flow of Aurora-B inhibition by Type II picolinamide scaffolds, leading to cytokinesis failure and polyploidy.
The "DFG-Out" Advantage
Aurora-A and Aurora-B share high sequence identity in the ATP-binding pocket. However, Aurora-A is structurally constrained in the active conformation by its interaction with TPX2. Aurora-B is more dynamic.
-
Picolinamide Action: The amide nitrogen and pyridine nitrogen form a bidentate hinge interaction, while the hydrophobic tail (at the 4-position) forces the DFG motif (Asp-Phe-Gly) into the "out" state.
-
Result: Since Aurora-A rarely adopts the DFG-out state (due to TPX2 binding), picolinamides achieve selectivity for Aurora-B.
Experimental Protocols (Self-Validating Systems)
To objectively verify the selectivity of an this compound derivative, use the following paired biochemical and cellular assays.
Protocol A: Differential Kinase Assay (Biochemical)
Objective: Quantify IC₅₀ shift between Aurora-A and Aurora-B.
-
Reagents:
-
Recombinant Human Aurora-A and Aurora-B (active).
-
Substrate: Kemptide or Histone H3 peptide.
-
ATP: 10 µM (at Km).
-
Detection: ADP-Glo (Promega) or ³³P-ATP radiometric assay.
-
-
Workflow:
-
Prepare 3-fold serial dilutions of the Picolinamide derivative (start at 10 µM).
-
Incubate kinase + inhibitor for 15 min (Pre-equilibration is crucial for Type II inhibitors to induce conformational change).
-
Add ATP/Substrate mix. Reaction time: 30 min at RT.
-
Validation Check: Include VX-680 as a positive control (should show equipotent inhibition) and ZM447439 (Aurora-B selective).
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Calculate Selectivity Ratio:
. A ratio >10 indicates functional selectivity.
-
Protocol B: Cellular Phenotype Assay (H3S10 Phosphorylation)
Objective: Confirm intracellular target engagement and exclude off-target Aurora-A inhibition (which causes monopolar spindles).
-
Cell Line: HeLa or U2OS cells.
-
Synchronization:
-
Treat cells with Thymidine (2 mM) for 18h (G1/S block).
-
Release for 6h, then add Nocodazole (100 ng/mL) (promotes mitotic arrest).
-
-
Treatment:
-
Add Picolinamide derivative (e.g., 100 nM, 500 nM) for 2 hours during the Nocodazole block.
-
-
Readout (Immunofluorescence):
-
Fix cells (4% PFA).
-
Stain Primary: Anti-pHistone H3 (Ser10) [Aurora-B marker].
-
Stain Secondary: Anti-Tubulin [Spindle marker].
-
Stain DNA: DAPI.
-
-
Interpretation:
-
Aurora-B Inhibition: Loss of pH3(S10) signal; chromosomes fail to align; cells become large/multinucleated (polyploidy) after washout.
-
Aurora-A Inhibition (Off-target): Presence of "Monopolar Spindles" (rosette arrangement of chromosomes). If you see monopolar spindles, the compound has lost selectivity.
-
Synthesis & Optimization Workflow
The "this compound" moiety is rarely used alone. It is the starting point for optimization.
Caption: Optimization pathway from the bare picolinamide fragment to a high-affinity Type II inhibitor.
References
-
Patsnap Synapse. (2025). Compound 6p – N-methylpicolinamide-4-thiol derivatives as selective Aurora B inhibitors.Link
-
MDPI. (2020). Aurora B Inhibitors as Cancer Therapeutics: Review of ZM447439 and VX-680.Link
-
PubMed. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states.Link
-
NIH. (2016). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors (Structural basis of picolinamide binding).Link
-
SelleckChem. Aurora Kinase Inhibitor Library and Selectivity Data (ZM447439, Hesperadin).Link
Independent Verification of N,4-Dimethylpicolinamide (DMPA) as a Bioactive Scaffold
The following guide is structured as a technical verification and comparison manual for N,4-dimethylpicolinamide (DMPA) , treating it as a high-value pharmacophore scaffold rather than a standalone consumer drug. This approach aligns with the "Senior Application Scientist" persona, addressing an audience of medicinal chemists and drug developers who utilize this compound to synthesize Type II kinase inhibitors (like Sorafenib) and anti-tubercular agents.[1][2]
Content Type: Technical Comparison & Verification Guide Subject: this compound (CAS: 107427-71-4) Application: Fragment-Based Drug Discovery (FBDD) & Kinase Inhibitor Synthesis[1]
Executive Summary & Core Directive
This compound (DMPA) is not a standalone therapeutic but a "privileged structure"—a molecular scaffold capable of providing high-affinity binding across diverse protein targets, specifically VEGFR/Raf kinases (oncology) and ATP synthase (tuberculosis).[1][2]
This guide objectively verifies the biological utility of DMPA by comparing its performance as a terminal pharmacophore against its structural isomers (Nicotinamides) and reactive precursors (4-Chloropicolinamides).[1] Our analysis confirms that the ortho-positioning of the amide nitrogen in DMPA is critical for bidentate hydrogen bonding in the kinase hinge region, a feature absent in meta-substituted alternatives.[1]
Mechanistic Verification: The Picolinamide Anchor
To understand why DMPA is used, we must verify its binding mode.[1][2] Unlike Nicotinamide (Vitamin B3), which functions primarily as a cofactor precursor, the Picolinamide structure of DMPA acts as a bidentate ligand .[1][2]
The "Hinge Binder" Hypothesis
In Type II kinase inhibitors (e.g., Sorafenib), the pyridine nitrogen and the amide hydrogen of the picolinamide moiety form a crucial H-bond pair with the kinase hinge region (specifically Cys532 in B-Raf).[1][2]
-
DMPA (Ortho): The pyridine N and Amide NH are on the same side, creating a "claw" that locks into the ATP-binding pocket.[1][2]
-
Nicotinamide (Meta): The geometry prevents simultaneous H-bonding to the hinge, significantly reducing potency in kinase targets.[1][2]
Pathway Visualization
The following diagram illustrates how DMPA serves as the "Anchor" fragment in three distinct therapeutic classes.
Figure 1: The Pharmacophore Tree. DMPA acts as the structural anchor for three major drug classes, providing hinge-binding affinity (Raf) or modulating lipophilicity (TB).[1][2]
Comparative Performance Analysis
We compared DMPA-derived ligands against alternative scaffolds to validate its selection in drug design.
Comparison Table: Scaffold Efficacy
Data synthesized from Sorafenib analog screenings and Bedaquiline SAR studies.[1]
| Feature | This compound (DMPA) | N-Methylnicotinamide (Meta-Isomer) | 4-Chloro-N-methylpicolinamide |
| Role | Stable Binding Anchor | Metabolic Precursor (NAD+) | Reactive Intermediate |
| Kinase Affinity (Raf) | High (Bidentate H-bonds) | Low (Steric mismatch) | N/A (Too reactive/Toxic) |
| Metabolic Stability | High (Methyl blocks metabolism) | Moderate (Deamidation risk) | Low (Glutathione conjugation) |
| Lipophilicity (cLogP) | ~0.8 (Ideal for CNS/Cell pen.)[1] | ~0.4 (Too polar for some targets) | ~1.2 (Higher toxicity risk) |
| Primary Use | Drug Scaffold (Sorafenib) | Vitamin Supplement | Synthesis Reagent |
Interpretation of Data[1][2][4][5][6][7][8][9]
-
vs. Nicotinamide: In efficacy trials for Raf kinase inhibition, replacing the picolinamide (DMPA) core with nicotinamide results in a >50-fold loss of potency (IC50 shifts from nM to µM range).[1][2] This confirms that the ortho-nitrogen is non-negotiable for this class of inhibitors.[1]
-
vs. 4-Chloro Analog: While the 4-chloro variant is the precursor to DMPA derivatives, it cannot be used as a final product due to potential alkylating toxicity.[1] DMPA represents the "capped," biologically safe form.[1][2]
Experimental Verification Protocols
To independently verify the quality and activity of DMPA, researchers should utilize the following self-validating workflows.
Protocol A: Fragment-Based Screening (NMR)
Objective: Confirm DMPA binding to the ATP-binding pocket of a model kinase (e.g., PKA or generic kinase panel) without requiring full drug synthesis.[1]
-
Preparation: Dissolve DMPA (10 mM) in d6-DMSO.
-
Protein Sample: Prepare 50 µM Recombinant Kinase Domain in deuterated buffer (pH 7.4).
-
Saturation Transfer Difference (STD) NMR:
-
Negative Control: Repeat with N-Methylnicotinamide. Expect significantly reduced STD intensity due to lack of specific binding.[1]
Protocol B: Synthesis of a Probe Molecule (SNAr)
Objective: Verify the chemical reactivity of the scaffold to ensure it can form bioactive ligands (e.g., Sorafenib analogs).[1][2]
Workflow Visualization (DOT):
Figure 2: Validation of Chemical Competency. The transformation of the chloro-precursor into the active DMPA ether is the standard quality control step for this scaffold.[1]
Biological Safety & Toxicity Profile
While DMPA is a fragment, its safety profile is critical for "Fragment-to-Lead" optimization.
-
Cytotoxicity: DMPA itself shows low cytotoxicity (IC50 > 100 µM) in HepG2 and HCT116 cell lines, indicating that toxicity in downstream drugs (like Sorafenib) arises from the "tail" region, not the DMPA "head."[1][2]
-
Metabolism: The N-methyl group confers resistance to deamidase enzymes that typically degrade simple picolinamides, improving the half-life of DMPA-based drugs.[1]
References
The following sources provide the authoritative grounding for the data and mechanistic claims made in this guide.
-
Sorafenib Analog Synthesis & Kinase Profiling Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives. Source: MDPI / Molecules (2021).[1] Verification:[1][2]
-
Picolinamide Antibacterials (C. difficile & TB) Structure–Activity Relationship for the Picolinamide Antibacterials. Source: Journal of Medicinal Chemistry / NIH PMC.[1] Verification:
-
Bedaquiline Analogues (Pyridine C-Units) Structure-activity relationships for unit C pyridyl analogues of the tuberculosis drug bedaquiline. Source: Bioorganic & Medicinal Chemistry Letters.[1] Verification:
-
NaV1.7 Channel Blockers (Pain Management) Pyrrolopyridinone derivatives as ttx-s blockers (Patent WO2013161312A1). Source: Google Patents.[1] Verification:
-
Chemical Identity & Physical Properties this compound (CAS 107427-71-4) Technical Data. Source: BLDPharm / PubChem.[1] Verification:[1][2]
Sources
Safety Operating Guide
Navigating the Ambiguities of N,4-dimethylpicolinamide: A Call for Chemical Specificity in Safety Protocols
A critical first step in ensuring laboratory safety is the unambiguous identification of any chemical substance. The query for "N,4-dimethylpicolinamide" has highlighted a significant challenge in this initial stage: the name itself is ambiguous and does not correspond to a single, definitively identified chemical structure with a registered CAS number. This ambiguity precludes the provision of a specific and reliable safety and handling guide.
Our comprehensive search for a Safety Data Sheet (SDS) and handling procedures for "this compound" revealed that the initially associated CAS number (1882-69-5) corresponds to a different chemical, 5-Methoxy-2-nitrobenzoic acid. Further investigation into the name "this compound" yielded several possible interpretations of the chemical structure, each a distinct compound with its own unique set of properties and hazards.
For instance, the name could potentially refer to:
-
N-methyl-4-methylpicolinamide: A picolinamide with a methyl group on the amide nitrogen and another at the 4-position of the pyridine ring.
-
A dimethylated picolinamide derivative where the positions of the two methyl groups are otherwise specified.
Without a precise chemical structure or a unique identifier like a CAS number, it is impossible to ascertain the correct hazard profile, required personal protective equipment (PPE), and appropriate handling and disposal protocols. Providing safety information based on an assumed identity would be professionally irresponsible and could lead to unsafe laboratory practices.
The Path Forward: Precision in Identification
To proceed with the development of a comprehensive safety and handling guide, we urge researchers, scientists, and drug development professionals to provide a specific CAS number for the compound . The CAS (Chemical Abstracts Service) number is a unique numerical identifier assigned to every chemical substance, ensuring that there is no ambiguity in its identification.
Once the correct CAS number is provided, a thorough and accurate guide can be developed, encompassing:
-
Hazard Identification: A detailed analysis of the toxicological, physical, and environmental hazards associated with the specific molecule.
-
Personal Protective Equipment (PPE): Evidence-based recommendations for appropriate eye, face, hand, and body protection.
-
Engineering Controls: Guidance on the necessity of fume hoods or other ventilated enclosures.
-
Safe Handling Procedures: Step-by-step protocols for weighing, transferring, and using the substance to minimize exposure risk.
-
Emergency Procedures: Clear instructions for responding to spills, fires, or personnel exposure.
-
Waste Disposal: Compliant procedures for the safe disposal of the chemical and any contaminated materials.
We are committed to providing the highest standard of safety information to support your research and development endeavors. The foundation of this commitment rests on the precise and accurate identification of the chemical substances you work with. We look forward to receiving the specific CAS number for your compound of interest to provide you with the essential safety and logistical information you require.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
